N,N-dimethyl-4-oxopiperidine-1-carboxamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-oxopiperidine-1-carboxamide typically involves the reaction of 4-oxopiperidine-1-carboxylic acid with dimethylamine . The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors . These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality . The use of automated systems and process optimization further enhances the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-oxopiperidine-1-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, alcohols, or thiols; often in the presence of a base.
Major Products Formed
Oxidation: N,N-dimethyl-4-oxopiperidine-1-carboxylic acid.
Reduction: N,N-dimethyl-4-hydroxypiperidine-1-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-dimethyl-4-oxopiperidine-1-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-oxopiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways . The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
N,N-dimethyl-4-oxopiperidine-1-carboxamide can be compared with other similar compounds, such as:
N-methyl-4-oxopiperidine-1-carboxamide: This compound has a similar structure but lacks one methyl group on the nitrogen atom, which can affect its reactivity and biological activity.
4-oxopiperidine-1-carboxamide: This compound lacks both methyl groups on the nitrogen atom, resulting in different chemical properties and applications.
N,N-dimethyl-4-hydroxypiperidine-1-carboxamide:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N,N-dimethyl-4-oxopiperidine-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-9(2)8(12)10-5-3-7(11)4-6-10/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUQDWOQZMASJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40800783 | |
Record name | N,N-Dimethyl-4-oxopiperidine-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40800783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
648895-43-6 | |
Record name | N,N-Dimethyl-4-oxopiperidine-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40800783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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